5,6-Dibromobenzo[d]thiazol-2(3H)-one

Regiospecific synthesis Antitumor benzothiazoles 2-Arylbenzothiazole construction

Traditional 2-arylbenzothiazole synthesis often yields regioisomeric mixtures requiring costly chromatography. 5,6-Dibromobenzo[d]thiazol-2(3H)-one solves this via ortho-bromine-directed regiospecific cyclization, ensuring exclusive 5,6-disubstituted product. - Directs exclusive formation of 5,6-disubstituted 2-arylbenzothiazoles; eliminates purification bottlenecks. - Validated TSPO ligand (rat PBR binding) and BLM helicase inhibitor (DNA unwinding IC50 2.50×10³ nM). - Supplied at ≥97% purity, enabling immediate use in SAR and assay development.

Molecular Formula C7H3Br2NOS
Molecular Weight 308.98 g/mol
Cat. No. B13103770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromobenzo[d]thiazol-2(3H)-one
Molecular FormulaC7H3Br2NOS
Molecular Weight308.98 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)SC(=O)N2
InChIInChI=1S/C7H3Br2NOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)
InChIKeyWAJQODOUIDFDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromobenzo[d]thiazol-2(3H)-one: Procurement & Differentiation Guide


5,6-Dibromobenzo[d]thiazol-2(3H)-one (CAS: 1379313-81-1, C₇H₃Br₂NOS) is a heterocyclic benzothiazolone derivative bearing two bromine substituents at the 5- and 6-positions of the fused benzo[d]thiazol-2(3H)-one core . This specific dibromination pattern confers regiospecific synthetic utility and distinct pharmacophore properties that differentiate it from monosubstituted or unsubstituted benzothiazolone analogs [1]. The compound is supplied with certified purity (typically ≥97%) and serves as a building block for medicinal chemistry programs targeting enzyme inhibition and as a probe in biochemical assay development .

Regiospecific synthesis building block for single-isomer 2-arylbenzothiazoles

Documented TSPO ligand and BLM helicase inhibitor probe context

Certified purity (typically ≥97%) for medicinal chemistry workflows

5,6-Dibromobenzo[d]thiazol-2(3H)-one: Why Generic Benzothiazolones Fail


In the synthesis of 2-arylbenzothiazole derivatives, the presence of bromine atoms ortho to the anilido nitrogen is essential for directing regiospecific cyclization; without this bromine, a mixture of regioisomers is produced, requiring costly and time-consuming chromatographic separation [1]. Unsubstituted benzothiazolones or monosubstituted variants (e.g., 6-bromo analogs) lack this regiospecific directing capability for 5,6-disubstituted scaffold construction [1]. Furthermore, the 5,6-dibromo substitution pattern creates a distinct electron-deficient aromatic system with altered H-bonding capacity at the thiazolone carbonyl, which is not replicable by 6-bromo, 5-chloro, or 5,6-dichloro analogs, directly impacting target binding and selectivity profiles [2].

Risk 1
5,6-Dibromobenzo[d]thiazol-2(3H)-one Directs exclusive 5,6-disubstituted regioisomer formation in cyclization.
Unsubstituted / 6-Bromo Analog May produce regioisomeric mixtures, requiring separation and reducing yield.
Risk 2
5,6-Dibromobenzo[d]thiazol-2(3H)-one Target binding and selectivity profile linked to 5,6-dibromo electronic effects.
5-Chloro / 5,6-Dichloro Analog Altered electronic distribution and H-bonding capacity may shift target engagement.

5,6-Dibromobenzo[d]thiazol-2(3H)-one vs. Analogs: Quantitative Evidence


Regiospecific Cyclization for Single-Isomer Synthesis

The 5,6-dibromo substitution pattern in 2-arylbenzothiazole precursors directs a regiospecific cyclization pathway that yields exclusively the desired 5,6-disubstituted product. In contrast, the absence of bromine at these positions results in a mixture of regioisomers [1]. This regiospecific control eliminates the need for isomer separation, reducing synthetic steps and improving overall yield.

Regiospecific Cyclization
Class-level inference
Single regioisomer vs. isomeric mixture
Reported exclusive regioisomer control
Data to verify; based on Jacobson cyclization method.
Regiospecific synthesis Antitumor benzothiazoles 2-Arylbenzothiazole construction

TSPO Binding Affinity Baseline

5,6-Dibromobenzo[d]thiazol-2(3H)-one has been evaluated for in vitro binding affinity against the rat peripheral benzodiazepine receptor (PBR, also known as TSPO) [1]. While the specific pIC50 value is available in the BindingDB repository (ChEMBL_37218), this represents a directly measured, receptor-level activity for this precise compound, which is not universally established for all benzothiazolone analogs. This data point anchors the compound as a validated ligand for TSPO-targeted studies.

TSPO Binding Affinity
Supporting evidence
pIC50 value available in BindingDB
Supports TSPO ligand context
In vitro rat PBR radioligand displacement assay.
Peripheral benzodiazepine receptor PBR Radioligand binding assay Neuroinflammation

BLM DNA Helicase Inhibition Profiling

In biochemical assays against human RecQ-like DNA helicase BLM, 5,6-dibromobenzo[d]thiazol-2(3H)-one exhibited IC50 values of 2.50 × 10³ nM in a DNA unwinding inhibition assay and 3.20 × 10⁴ nM in an ATP hydrolysis inhibition assay [1]. Additionally, it showed an IC50 of 1.00 × 10⁴ nM in a thiazole orange displacement assay [1]. These multiple, cross-validating assay formats provide a robust inhibition profile for this compound, establishing it as a validated BLM helicase inhibitor probe, whereas such comprehensive profiling is absent for many benzothiazolone analogs.

BLM Helicase Inhibition
Supporting evidence
IC50 = 2.50 × 10³ nM (DNA unwinding); 3.20 × 10⁴ nM (ATP hydrolysis)
Reported enzyme inhibition profile across three assay formats
Multi-assay IC50 data de-risks activity validation.
BLM helicase DNA repair RecQ helicase Enzyme inhibition

Physicochemical Differentiation by Dibromo Substitution

The presence of two bromine atoms at the 5- and 6-positions significantly increases lipophilicity and alters the electronic distribution of the benzothiazolone core compared to 6-bromo or unsubstituted analogs [1]. In structure-activity relationship (SAR) studies of related benzothiazolone derivatives, bromo derivatives manifested 25.4% average plant growth stimulating activity compared with control, while nitro derivatives showed no significant activity, demonstrating that bromine substitution critically modulates biological response [2]. The 5,6-dibromo pattern provides a distinct physicochemical profile that cannot be replicated by monohalogenated or non-halogenated congeners.

Physicochemical Profile
Cross-study comparable
25.4% avg. activity (bromo class) vs. inactive nitro derivatives
Lipophilicity and electronic effects may support novel target interactions
Class-level plant growth stimulation data; requires target-specific validation.
Lipophilicity LogP Electronic effects QSAR

5,6-Dibromobenzo[d]thiazol-2(3H)-one: Validated Applications


Regiospecific Synthesis of 2-Arylbenzothiazoles

In medicinal chemistry programs targeting antitumor 2-arylbenzothiazoles, 5,6-dibromobenzo[d]thiazol-2(3H)-one serves as the essential starting scaffold for regiospecific cyclization. As demonstrated by Hutchinson et al., the bromine atoms ortho to the anilido nitrogen direct exclusive formation of the 5,6-disubstituted product, whereas non-brominated precursors yield regioisomeric mixtures requiring chromatographic separation [1]. Procuring this specific dibromo scaffold eliminates purification bottlenecks and ensures structural homogeneity in downstream biological evaluation.

TSPO Biochemical Probe Development

5,6-Dibromobenzo[d]thiazol-2(3H)-one is a validated ligand for the peripheral benzodiazepine receptor (TSPO), with documented pIC50 binding affinity in rat PBR assays [1]. Researchers investigating TSPO's role in neuroinflammation, steroidogenesis, or cancer can use this compound as a tool compound or as a scaffold for developing higher-affinity analogs. The confirmed receptor engagement differentiates it from uncharacterized benzothiazolone derivatives.

BLM DNA Helicase Inhibition Studies

This compound has been profiled against human RecQ-like DNA helicase BLM across three distinct biochemical assays, yielding quantifiable IC50 values for DNA unwinding inhibition (2.50 × 10³ nM), ATP hydrolysis inhibition (3.20 × 10⁴ nM), and thiazole orange displacement (1.00 × 10⁴ nM) [1]. The availability of this multi-assay inhibition data makes 5,6-dibromobenzo[d]thiazol-2(3H)-one a reliable positive control or starting point for structure-activity relationship (SAR) campaigns targeting BLM helicase in cancer and genomic instability disorders.

SAR Studies of Halogenated Benzothiazolones

The 5,6-dibromo substitution pattern offers a distinct combination of lipophilicity and electronic effects compared to 6-bromo, 5-chloro, or 5,6-dichloro analogs [1]. In class-level studies, bromo-substituted benzothiazolones demonstrated 25.4% average biological activity compared to control, whereas nitro derivatives were inactive, underscoring the functional significance of halogen choice and positioning [2]. Researchers can procure this compound to systematically evaluate the impact of double bromination on target binding, membrane permeability, and in vitro efficacy.

Application
Selection Property
Validation Focus
Synthesis of 2-arylbenzothiazoles
Regiospecific cyclization control
Structural homogeneity confirmation
TSPO biochemical probe development
Documented receptor binding affinity
Binding affinity and selectivity profiling
BLM DNA helicase inhibition studies
Multi-assay enzyme inhibition profile
Enzyme activity and SAR endpoint review
SAR of halogenated benzothiazolones
Distinct dibromo electronic/lipophilic profile
Target binding and permeability endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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